Electronic Modulation: 3-Chloro vs. Unsubstituted 4-(Pyridin-4-yloxy)aniline
The 3-chloro substituent in 3-chloro-4-(pyridin-4-yloxy)aniline introduces a measurable electron-withdrawing effect that distinguishes it from the unsubstituted analog 4-(pyridin-4-yloxy)aniline [1]. In SAR studies of c-Met kinase inhibitors, the presence of a halogen at the meta-position of the aniline ring (e.g., 3-fluoro) significantly influenced binding conformations and predictive IC50 values [1]. Class-level inference suggests that the 3-chloro group in this compound will similarly alter electronic density and potentially enhance halogen bonding interactions, differentiating it from non-halogenated scaffolds [2].
| Evidence Dimension | Electron-withdrawing effect on aniline ring |
|---|---|
| Target Compound Data | 3-Chloro substitution (electron-withdrawing inductive effect) |
| Comparator Or Baseline | 4-(Pyridin-4-yloxy)aniline (no halogen substitution, baseline electron density) |
| Quantified Difference | Qualitative difference in electron density; not directly quantified but inferred from established SAR principles. |
| Conditions | Computational docking and QSAR analysis of c-Met kinase inhibitors. |
Why This Matters
The altered electronic profile can affect both nucleophilicity in chemical synthesis and binding interactions with biological targets, directly impacting synthetic yields and biological activity.
- [1] Caballero, J., Quiliano, M., Alzate-Morales, J. H., Zimic, M., & Deharo, E. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349-369. View Source
- [2] Wang, M., Wu, C., Xu, S., Zhu, Y., Li, W., Zheng, P., & Zhu, W. (2017). Synthesis, Biological Evaluation and Docking Studies of Sorafenib Derivatives N-(3-fluoro-4-(pyridin-4-yloxy)phenyl)-4(5)-phenylpicolinamides. Medicinal Chemistry, 13(2), 176-185. View Source
